molecular formula C7H20ClPSi B3210464 Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride CAS No. 1070-88-8

Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride

Cat. No. B3210464
CAS RN: 1070-88-8
M. Wt: 198.74 g/mol
InChI Key: FXOBJRBQXFBGSH-UHFFFAOYSA-M
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Description

“Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride” is an organosilicon compound. It is characterized by a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule and is known for its chemical inertness and large molecular volume .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the reaction of the Ruppert–Prakash reagent Me3SiCF3 with aromatic aldehydes and methyl(aryl)ketones, in the presence of triphenylphosphine, lithium iodide and lithium tetrafluoroborate, selectively furnished gem-difluorinated phosphonium salts .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical And Chemical Properties Analysis

“this compound” is a colorless, volatile liquid . It is an alkylating agent that is employed in organic synthesis, especially as a precursor to (trimethylsilyl)methyllithium .

Mechanism of Action

The trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Safety and Hazards

This compound is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The literature published during 2020 relating to the synthesis of tertiary phosphines is presented . The data concerning various synthetic approaches to new phosphines are summarized and reviewed .

properties

IUPAC Name

trimethyl(trimethylsilylmethyl)phosphanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20PSi.ClH/c1-8(2,3)7-9(4,5)6;/h7H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOBJRBQXFBGSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[P+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20ClPSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30777556
Record name Trimethyl[(trimethylsilyl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30777556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1070-88-8
Record name Trimethyl[(trimethylsilyl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30777556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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